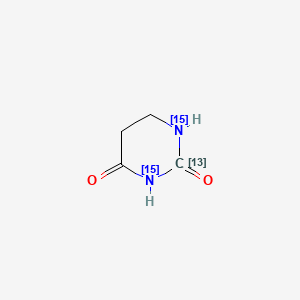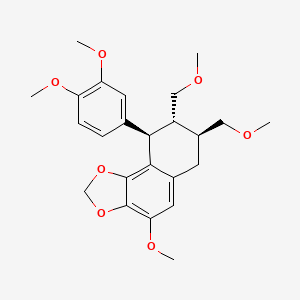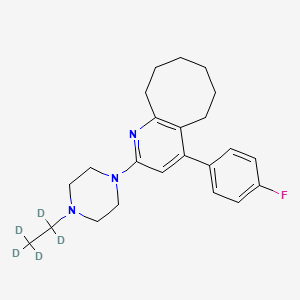
5,6-Dihydro Uracil-13C,15N2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydro Uracil-13C,15N2 is a synthetic compound that is a derivative of uracil . It is a stable isotope of carbon and nitrogen and is widely used in research laboratories for various experiments . It is functionally related to uracil and acts as an intermediate in the catabolism of uracil .
Molecular Structure Analysis
The molecular formula of this compound is C313CH615N2O2 . It is a derivative of uracil, a pyrimidine base and a fundamental component of RNA .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 117.08 . It is a neat product format .Aplicaciones Científicas De Investigación
Weak Hydrogen Bonding and NMR Chemical Shifts
Studies have investigated the weak hydrogen bonding in uracil derivatives and their impact on NMR chemical shifts. A combined computational and experimental investigation into the NMR chemical shifts in the solid state of uracil and related compounds reveals insights into weak hydrogen bonding and its effects on 1H, 13C, and 15N chemical shifts. The synthesis of derivatives, including 5,6-dihydrouracil, with specific isotopic labeling (13C, 15N) facilitates these studies, highlighting the importance of weak hydrogen bonds in molecular structure and interactions (Uldry et al., 2008).
Solvation and Structural Studies
Research on the solvation of uracil and its derivatives by DMSO, supported by 1H NMR and 13C NMR studies, provides insights into the molecular structures and dynamics of these compounds in solution. Specifically, studies on 5,6-dihydrouracil and its derivatives highlight the role of hydrogen bonding in solute-solvent interactions and the equilibrium between free molecules and solvates in solution (Kubica et al., 2017).
Vibrational Spectroscopy and Molecular Structure
Vibrational spectroscopy studies, utilizing FT-IR and FT-Raman techniques, have been conducted to investigate the molecular vibrations of uracil derivatives, including 5,6-diamino uracil and 5,6-dihydro-5-methyl uracil. These studies provide detailed information on the vibrational modes and molecular structure, aided by density functional theory (DFT) calculations (Krishnakumar & Ramasamy, 2007).
Synthesis and Labeling Studies
Research on the synthesis of derivatives of uracil, such as 6-amino-uracil labeled with 14C, is crucial for metabolic and pharmacokinetic studies. These studies involve the development of synthetic routes for labeled compounds, which are essential for tracing biological pathways and drug metabolism (Elbert et al., 2016).
Magnetic Resonance Spectroscopy and Structural Analysis
The use of TEDOR spectral sidebands in solid-state NMR spectroscopy provides orientational information for studying the structure of nucleosides, including uracil derivatives. Such techniques allow for the characterization of chemical shift tensor orientation in the molecular frame, offering insights into the molecular structure and dynamics (Leppert et al., 2001).
Mecanismo De Acción
Target of Action
The primary targets of 5,6-Dihydro Uracil-13C,15N2, also known as (213C,1,3-15N2)1,3-Diazinane-2,4-dione, are believed to be specific proteins and enzymes . These biomolecules play crucial roles in various biological processes, including cellular metabolism, signal transduction, and gene expression.
Mode of Action
The compound interacts with its targets, inducing structural and functional changes in these biomolecules . Additionally, it may engage with DNA and RNA, leading to alterations in gene expression . The exact mode of action remains incompletely understood .
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential to interact with various proteins, enzymes, and nucleic acids. These effects could include changes in cellular metabolism, alterations in signal transduction pathways, and modifications of gene expression patterns .
Análisis Bioquímico
Biochemical Properties
5,6-Dihydro Uracil-13C,15N2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to engage with DNA and RNA, leading to alterations in gene expression . Additionally, this compound may interact with specific proteins and enzymes, inducing structural and functional changes in these biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in critical cellular processes, thereby impacting overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves specific interactions with proteins and enzymes. These interactions induce structural and functional changes in these biomolecules. Additionally, this compound may engage with DNA and RNA, leading to alterations in gene expression . Although the precise mechanism of action remains incompletely understood, it is believed to operate through these specific interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The product’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its effects may vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed in studies, indicating that the dosage of this compound is a critical factor in determining its overall impact .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been used to study enzyme kinetics and drug metabolism, providing valuable insights into metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These factors guide the compound to specific compartments or organelles, affecting its activity and function within the cell .
Propiedades
IUPAC Name |
(213C,1,3-15N2)1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)/i4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLITBTBDPEFK-VMGGCIAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[15NH][13C](=O)[15NH]C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-[4-13C]Threose](/img/structure/B584011.png)
![[2'-13C]thymidine](/img/structure/B584012.png)

![3-[(S)-1-(Methoxycarbonyl)ethyl]carbazic acid tert-butyl ester](/img/structure/B584015.png)
![[3'-13C]Thymidine](/img/structure/B584016.png)

![[1',2',3',4',5'-13C5]thymidine](/img/structure/B584018.png)


![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)

